
1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea" is a thiourea derivative, which is a class of compounds known for their ability to form hydrogen bonds and activate substrates in organocatalysis. Thioureas are utilized in various chemical reactions due to their hydrogen-bonding properties, which can be enhanced by substituents like trifluoromethyl groups .
Synthesis Analysis
The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For instance, the synthesis of related compounds has been reported using reactions of methylbenzoyl isothiocyanates with amines in dry solvents such as tetrahydrofuran, yielding good product yields . Similarly, the synthesis of other thiourea derivatives has been achieved by reacting isothiocyanates with different amines, indicating a general approach for the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of thiourea derivatives is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of a related thiourea compound was determined to belong to the monoclinic space group with specific cell dimensions, and the presence of intra- and intermolecular hydrogen bonds was noted, which stabilize the crystal structure . These structural details are crucial for understanding the reactivity and catalytic performance of thiourea derivatives .
Chemical Reactions Analysis
Thiourea derivatives are known to catalyze various chemical reactions, such as Michael addition reactions. The catalytic performance can be influenced by the presence of substituents, which affect the electronic properties of the molecule. For instance, fluorinated catalysts have been shown to form stronger hydrogen bonds compared to nonfluorinated systems, which impacts the yield and selectivity of the catalyzed reactions . The role of different hydrogen-bonding interactions in determining the outcome of organocatalytic reactions has been emphasized in the literature .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiourea derivatives can be studied using various spectroscopic techniques, such as FT-IR, Raman, NMR, and mass spectrometry. These techniques provide insights into the vibrational and electronic characteristics of the compounds. Quantum chemical calculations are also employed to predict properties such as chemical potential, hardness, ionization energy, and electron affinity, which are important for understanding the reactivity of these molecules . Additionally, the binding interactions with metal ions and DNA have been explored for some thiourea derivatives, indicating their potential applications in sensor development and medicinal chemistry .
Applications De Recherche Scientifique
Spectroscopic and Structural Characterization
- Spectroscopic and Single Crystal XRD Analysis : A compound closely related to 1-(2-Methylphenyl)-3-((3-(trifluoromethyl)phenyl)methyl)thiourea was synthesized and characterized using spectroscopic methods and single crystal XRD. The study revealed insights into the molecule's stability, charge transfer, and possible applications in developing new analgesic drugs due to its interaction with prostaglandin E synthase (Mary et al., 2016).
Catalytic Performance and Organocatalysis
- Organocatalysis : Research on bifunctional thioureas with either a trifluoromethyl or methyl group explored their catalytic performance in Michael addition reactions. This study highlighted the importance of hydrogen-bonding interactions in determining the yield and selectivity of organocatalysis, suggesting the potential for further catalyst design improvements (Jiménez et al., 2016).
Potential in Drug Development
- Analgesic Drug Development : Another study on a novel thiourea derivative showed its potential as a lead compound for developing new analgesic drugs. Through detailed spectroscopic, reactive, degradation, and docking studies, the compound exhibited promising characteristics for further investigation (Menon et al., 2018).
Applications in Dye-Sensitized Solar Cells
- Dye-Sensitized Solar Cells : The application of synthesized thiourea derivatives in dye-sensitized solar cells (DSSCs) was explored, demonstrating the role of these compounds as additives in improving solar cell performance. This approach highlighted the versatility of thiourea derivatives beyond pharmaceutical applications, showcasing their potential in renewable energy technologies (Karthika et al., 2019).
Propriétés
IUPAC Name |
1-(2-methylphenyl)-3-[[3-(trifluoromethyl)phenyl]methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2S/c1-11-5-2-3-8-14(11)21-15(22)20-10-12-6-4-7-13(9-12)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZAJQYCFMCPWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

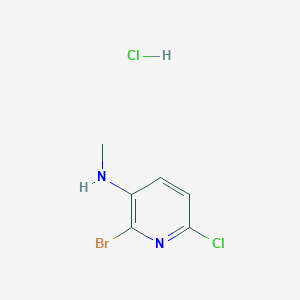
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B2550507.png)
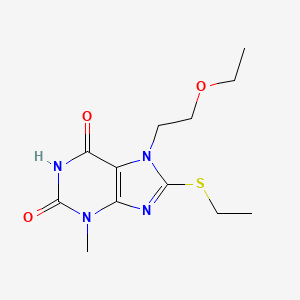
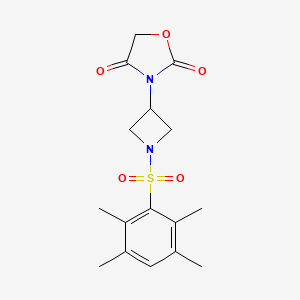

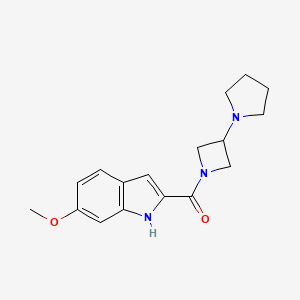


![1-Methyl-3-(3-(trifluoromethyl)benzyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550521.png)
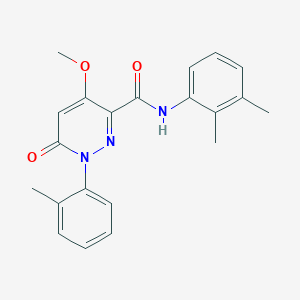


![2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2550528.png)
![N-(2-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2550529.png)